Cas no 201677-92-1 (Ac-Lys-pNA hydrochloride)

Ac-Lys-pNA hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide hydrochloride
- Ac-Lys-pNA.HCl
- Ac-Lys-pNA hydrochloride
- N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride
-
- MDL: MFCD00237501
- インチ: 1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1
- InChIKey: XMMQBHVCNLUPQM-ZOWNYOTGSA-N
- ほほえんだ: Cl.O=C([C@H](CCCCN)NC(C)=O)NC1C=CC(=CC=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 389
- トポロジー分子極性表面積: 130
Ac-Lys-pNA hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB478129-250 mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 250mg |
€647.50 | 2023-06-15 | ||
TRC | A298800-5mg |
Ac-Lys-pNA hydrochloride |
201677-92-1 | 5mg |
$ 125.00 | 2022-06-08 | ||
abcr | AB478129-250mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 250mg |
€689.30 | 2025-02-16 | ||
abcr | AB478129-50 mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 50mg |
€206.00 | 2023-06-15 | ||
TRC | A298800-25mg |
Ac-Lys-pNA hydrochloride |
201677-92-1 | 25mg |
$ 415.00 | 2022-06-08 | ||
TRC | A298800-10mg |
Ac-Lys-pNA hydrochloride |
201677-92-1 | 10mg |
$ 210.00 | 2022-06-08 | ||
abcr | AB478129-50mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 50mg |
€216.90 | 2025-02-16 |
Ac-Lys-pNA hydrochloride 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Ac-Lys-pNA hydrochlorideに関する追加情報
Ac-Lys-pNA Hydrochloride: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ac-Lys-pNA hydrochloride, a compound with the CAS number 201677-92-1, represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biomedical and therapeutic contexts. The combination of acetyl-Lysine (Ac-Lys) and p-nitroaniline (pNA) moieties, further enhanced by the hydrochloride salt form, contributes to its multifaceted utility in both academic research and industrial development.
The molecular structure of Ac-Lys-pNA hydrochloride is meticulously designed to facilitate interactions with biological targets, making it a valuable tool in drug design and discovery. The acetylated lysine residue enhances the compound's solubility and stability, while the p-nitroaniline moiety provides a site for further functionalization and interaction with biological molecules. This dual functionality has been explored in recent studies for its role in modulating enzyme activity and protein-protein interactions.
In recent years, significant progress has been made in understanding the pharmacological properties of Ac-Lys-pNA hydrochloride. Research has demonstrated its potential as an inhibitor in various enzymatic pathways, particularly those involving proteases and kinases. These enzymes are critical targets in the treatment of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The ability of Ac-Lys-pNA hydrochloride to selectively inhibit these enzymes without affecting other biological processes makes it an attractive candidate for therapeutic development.
One of the most compelling aspects of Ac-Lys-pNA hydrochloride is its role in the development of targeted therapies. By leveraging its unique structural features, researchers have been able to design derivatives that exhibit enhanced specificity and efficacy. For instance, modifications to the p-nitroaniline group have allowed for the creation of compounds that can selectively target overexpressed enzymes found in tumor cells, thereby minimizing side effects associated with traditional chemotherapeutic agents.
The compound's application extends beyond enzymatic inhibition. Studies have shown that Ac-Lys-pNA hydrochloride can also act as a fluorescent probe, enabling researchers to visualize cellular processes in real-time. This capability is particularly valuable in imaging techniques used for early disease detection and monitoring treatment responses. The fluorescence properties of p-nitroaniline provide a high signal-to-noise ratio, making it an ideal candidate for high-resolution imaging modalities.
The synthesis of Ac-Lys-pNA hydrochloride involves a series of well-defined chemical reactions that highlight the compound's synthetic versatility. The process typically begins with the acetylation of lysine residues to form acetyl-Lysine (Ac-Lys), followed by coupling with p-nitroaniline using appropriate coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-hydroxy-7-azabenzotriazole). The final step involves converting the free base into its hydrochloride salt form to improve stability and solubility.
The hydrochloride salt form of Ac-Lys-pNA hydrochloride not only enhances its pharmacokinetic properties but also improves its compatibility with various formulation techniques. This has opened up new avenues for drug delivery systems, including oral formulations, injectables, and topical applications. The compound's stability under different storage conditions also makes it suitable for large-scale production without significant degradation concerns.
Recent clinical trials have begun to explore the therapeutic potential of Ac-Lys-pNA hydrochloride in treating specific medical conditions. Preliminary results suggest that it may be effective in reducing inflammation by inhibiting key inflammatory pathways. Additionally, its ability to modulate protein-protein interactions has shown promise in treating neurodegenerative diseases by preventing the aggregation of misfolded proteins associated with conditions such as Alzheimer's disease.
The future prospects for Ac-Lys-pNA hydrochloride are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in drug design are expected to yield novel derivatives with enhanced efficacy and reduced toxicity. Furthermore, advancements in computational chemistry and artificial intelligence are likely to accelerate the discovery process by predicting optimal molecular structures for specific biological targets.
In conclusion, Ac-Lys-pNA hydrochloride (CAS number 201677-92-1) stands out as a versatile and innovative compound with significant implications for modern chemical and pharmaceutical research. Its unique structural features, combined with its multifaceted applications, position it as a cornerstone in the development of next-generation therapeutics. As research continues to uncover new possibilities, Ac-Lys-pNA hydrochloride is poised to play a pivotal role in addressing some of the most challenging medical conditions faced today.
201677-92-1 (Ac-Lys-pNA hydrochloride) 関連製品
- 721884-81-7((1S,3S)-3-aminocyclohexanol)
- 1986550-41-7(1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)
- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 61865-02-9(1H-Imidazolium, 1-(9-anthracenylmethyl)-3-methyl-, chloride)
- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)
- 7334-51-2(Butanediamide,N1,N1,N4,N4-tetramethyl-)
- 1632463-24-1(Rivaroxaban Pseudodimer)
